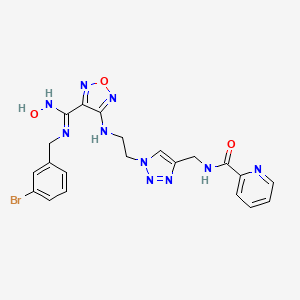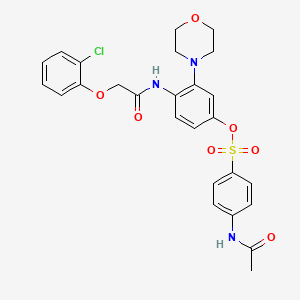
Anti-osteoporosis agent-4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is particularly effective in suppressing the differentiation of primary osteoclasts and attenuating RANKL-induced osteoclastogenesis . It demonstrates significant potential in inhibiting osteoclast formation and impeding the activation of the PI3K/AKT and IκBα/NF-κB signaling pathways .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of anti-osteoporosis agent-4 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized through a series of chemical reactions that ensure its purity and efficacy .
Industrial Production Methods: Industrial production of this compound follows stringent protocols to maintain consistency and quality. The process involves large-scale synthesis in controlled environments, ensuring that the compound meets the required standards for pharmaceutical use. The production methods are designed to optimize yield and minimize impurities .
化学反応の分析
Types of Reactions: Anti-osteoporosis agent-4 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its synthesis and functionalization.
Common Reagents and Conditions: The common reagents used in these reactions include oxidizing agents, reducing agents, and catalysts that facilitate the desired transformations. The conditions are carefully controlled to ensure the stability and activity of the compound.
Major Products Formed: The major products formed from these reactions are intermediate compounds that are further processed to yield the final this compound. These intermediates are crucial for the overall synthesis and contribute to the compound’s efficacy .
科学的研究の応用
Anti-osteoporosis agent-4 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: In chemistry, this compound is used as a model compound to study the mechanisms of osteoclast inhibition and bone resorption. It serves as a reference for developing new compounds with similar or improved properties .
Biology: In biological research, the compound is utilized to investigate the cellular and molecular mechanisms underlying osteoporosis. It helps in understanding how osteoclast differentiation and activity can be modulated to prevent bone loss .
Medicine: In medicine, this compound is being explored as a potential therapeutic agent for treating osteoporosis. Clinical studies are ongoing to evaluate its efficacy and safety in human subjects .
Industry: In the pharmaceutical industry, the compound is being developed for commercial use as an anti-osteoporotic drug. Its potential to inhibit osteoclast formation makes it a valuable candidate for treating bone-related disorders .
作用機序
Anti-osteoporosis agent-4 exerts its effects by targeting specific molecular pathways involved in osteoclast differentiation and activity. The compound inhibits the activation of the PI3K/AKT and IκBα/NF-κB signaling pathways, which are crucial for osteoclastogenesis . By suppressing these pathways, this compound effectively reduces the formation and activity of osteoclasts, thereby preventing bone resorption and promoting bone health .
類似化合物との比較
Bisphosphonates: These compounds inhibit osteoclast-mediated bone resorption by binding to hydroxyapatite in bone and inducing osteoclast apoptosis.
Selective Estrogen Receptor Modulators (SERMs): These compounds mimic the effects of estrogen on bone, reducing bone resorption and increasing bone density.
特性
分子式 |
C26H26ClN3O7S |
|---|---|
分子量 |
560.0 g/mol |
IUPAC名 |
[4-[[2-(2-chlorophenoxy)acetyl]amino]-3-morpholin-4-ylphenyl] 4-acetamidobenzenesulfonate |
InChI |
InChI=1S/C26H26ClN3O7S/c1-18(31)28-19-6-9-21(10-7-19)38(33,34)37-20-8-11-23(24(16-20)30-12-14-35-15-13-30)29-26(32)17-36-25-5-3-2-4-22(25)27/h2-11,16H,12-15,17H2,1H3,(H,28,31)(H,29,32) |
InChIキー |
HBLBCOGDJWFKPM-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)OC2=CC(=C(C=C2)NC(=O)COC3=CC=CC=C3Cl)N4CCOCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![9H-fluoren-9-ylmethyl N-[1-[(2R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxyoxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]carbamate](/img/structure/B12390140.png)

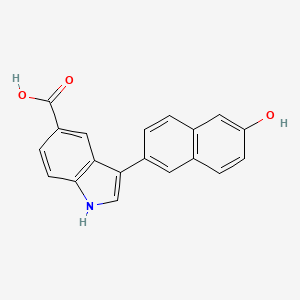

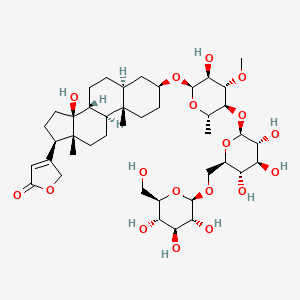
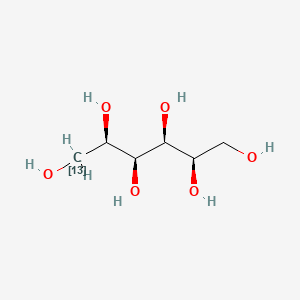
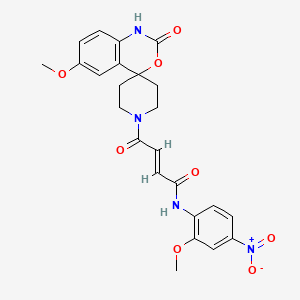
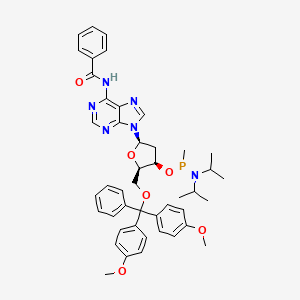

![1-(4-bromobenzoyl)-N-[2-(1H-indol-3-yl)ethyl]-9H-pyrido[3,4-b]indole-3-carboxamide](/img/structure/B12390169.png)


